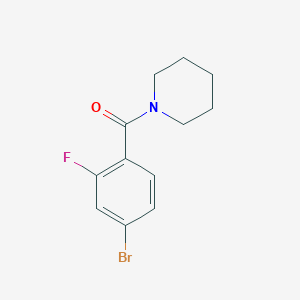

(4-Bromo-2-fluorobenzoyl)piperidine

Description

(4-Bromo-2-fluorobenzoyl)piperidine (CAS: [1017035-01-6]) is a halogenated aromatic compound featuring a piperidine moiety linked to a substituted benzoyl group. The bromine and fluorine atoms at the 4- and 2-positions of the benzoyl ring confer distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₂H₁₂BrFNO, with a molecular weight of 300.14 g/mol.

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGVACBSPVNCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640835 | |

| Record name | (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017035-01-6 | |

| Record name | (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorobenzoyl)piperidine typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-Bromo-2-fluorobenzoyl chloride+Piperidine→(4-Bromo-2-fluorobenzoyl)piperidine+HCl

Industrial Production Methods

Industrial production methods for (4-Bromo-2-fluorobenzoyl)piperidine are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorobenzoyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl piperidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

(4-Bromo-2-fluorobenzoyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorobenzoyl)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine and fluorine atoms may influence its reactivity and binding affinity to various receptors or enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on their structural and functional similarities to (4-Bromo-2-fluorobenzoyl)piperidine:

Positional Isomers

1-(3-Bromo-4-fluorobenzoyl)piperidine (CAS: [1033201-74-9])

- Key Differences : Bromine and fluorine substituents are positioned at the 3- and 4-positions of the benzoyl ring.

- Impact : Altered steric hindrance and electronic distribution reduce binding affinity in receptor assays compared to the 4-Bromo-2-fluoro analog .

Heterocyclic Analogs

N-(4-Bromo-2-fluorobenzoyl)morpholine (CAS: [924642-61-5])

- Key Differences : Piperidine is replaced by morpholine, introducing an oxygen atom into the heterocycle.

- Impact : Increased polarity and hydrogen-bonding capacity enhance solubility in aqueous media but reduce blood-brain barrier penetration in pharmacokinetic studies .

Substituent Variations

4-(4-Fluorophenyl)-4-hydroxy piperidine derivatives (e.g., 4-(4-Fluorophenyl)piperidine)

- Key Differences : A hydroxyl group replaces the benzoyl moiety.

- Impact : Hydroxyl substitution improves metabolic stability but diminishes electrophilic reactivity in cross-coupling reactions .

Fluorinated/Brominated Analogs

4-Bromo-2-fluorobenzoyl chloride (CAS: [151982-51-3])

- Key Differences : Lacks the piperidine group; instead, it features a reactive acyl chloride.

- Impact : Higher reactivity in nucleophilic substitution reactions but lower stability under ambient conditions .

Data Tables: Structural and Functional Comparisons

Biological Activity

(4-Bromo-2-fluorobenzoyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Chemical Structure and Properties

(4-Bromo-2-fluorobenzoyl)piperidine features a piperidine ring substituted with a bromine and fluorine atom on the benzoyl moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of (4-Bromo-2-fluorobenzoyl)piperidine is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can influence the compound's binding affinity and selectivity towards these targets.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its potential therapeutic effects in treating diseases such as cancer and neurological disorders .

- Receptor Binding : It may modulate receptor activity, leading to changes in cellular signaling pathways.

Biological Activity Spectrum

Research indicates that (4-Bromo-2-fluorobenzoyl)piperidine exhibits a broad spectrum of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may serve as a lead in developing anticancer agents due to its ability to interfere with cancer cell proliferation .

- Neuropharmacological Effects : Its potential use in treating central nervous system disorders has been explored, indicating effects on neurotransmitter systems.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, further expanding its applicability in pharmaceutical research .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (4-Bromo-2-fluorobenzoyl)piperidine, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Chloro-2-fluorobenzoyl)piperidine | Chlorine instead of bromine | Different reactivity profile |

| 4-(4-Bromo-2-chlorobenzoyl)piperidine | Combination of bromine and chlorine | Potentially synergistic effects |

| 4-(4-Bromo-2-methylbenzoyl)piperidine | Methyl group addition | Variation in lipophilicity affecting bioavailability |

These comparisons highlight how variations in halogen substitutions can significantly influence the compound's biological activity and therapeutic potential.

Case Studies and Research Findings

- In Silico Studies : A recent study utilized computer-aided drug design tools to predict the biological activity spectrum of new piperidine derivatives, including (4-Bromo-2-fluorobenzoyl)piperidine. The results indicated potential interactions with multiple protein targets, suggesting diverse pharmacological applications .

- Experimental Validation : Laboratory experiments have confirmed that derivatives of piperidine, including (4-Bromo-2-fluorobenzoyl)piperidine, exhibit significant enzyme inhibition, reinforcing its role as a candidate for drug development targeting specific diseases.

- Pharmacological Applications : Ongoing research continues to explore the therapeutic implications of this compound in various fields, including oncology and neurology. Its efficacy as an antimicrobial agent is also under investigation, demonstrating its versatility as a pharmaceutical candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.